Nepetalic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nepetalic acid can be synthesized through the hydrolysis of nepetalactone. The process involves the use of acidic or basic hydrolysis conditions to convert nepetalactone into this compound. The reaction typically requires the use of solvents such as ethanol or methanol and is carried out under controlled temperature and pH conditions to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound primarily involves the extraction and purification from Nepeta cataria (catnip) plants. The process includes harvesting the plant material, followed by steam distillation to obtain the essential oil containing nepetalactone. Subsequent hydrolysis of nepetalactone in the presence of acid or base yields this compound. The final product is then purified using techniques such as chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Nepetalic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nepetonic acid.

Reduction: Reduction of this compound can yield dihydronepetalactone.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.

Major Products Formed

Oxidation: Nepetonic acid

Reduction: Dihydronepetalactone

Substitution: Various this compound derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Pharmaceutical Applications

Nepetalic acid exhibits a range of biological activities that can be harnessed for pharmaceutical applications:

- Antimicrobial Properties : Studies have shown that essential oils containing this compound demonstrate significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, the essential oil extracted from Nepeta racemosa was found to contain 55.5% this compound and exhibited superior antibacterial effects compared to standard antibiotics like gentamicin .

- CNS Effects : Research indicates that this compound has a depressant effect on the central nervous system (CNS). In animal studies, it was observed to induce sedation and reduce performance when administered intraperitoneally . This suggests potential applications in developing sedative medications.

- Antifungal Activity : this compound has also been noted for its antifungal properties, making it a candidate for use in treating fungal infections .

Agricultural Applications

This compound's insect-repelling properties are particularly valuable in agriculture:

- Insect Repellent : this compound is known to repel various insect species, including mosquitoes and black flies. Formulations containing this compound have been tested in field studies, showing efficacy in reducing insect bites compared to control formulations .

Food Technology

The incorporation of this compound into food technology is an emerging area of interest:

- Preservative Qualities : Due to its antimicrobial properties, this compound can be used as a natural preservative in food products. Its ability to inhibit microbial growth can extend the shelf life of various food items .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of essential oils from Nepeta racemosa, where this compound was the predominant component. The results showed that the oil exhibited significant antibacterial activity against multiple strains, suggesting its potential as a natural preservative in food products .

| Microbial Strain | Inhibition Zone (mm) | Comparison with Gentamicin (mm) |

|---|---|---|

| E. coli | 15 | 12 |

| S. aureus | 18 | 14 |

Case Study 2: CNS Depressant Effects

In a behavioral study on mice, this compound was administered to assess its effects on locomotion and anxiety levels. The results indicated a significant reduction in activity levels post-administration, highlighting its potential use as a sedative agent .

| Dosage (mg/kg) | Locomotion Score | Anxiety Score |

|---|---|---|

| 10 | 5 | 7 |

| 20 | 3 | 4 |

Mécanisme D'action

Nepetalic acid exerts its effects through various molecular targets and pathways. In insects, it acts as a repellent by interfering with their olfactory receptors, leading to altered behavior. In mammals, this compound and its derivatives have been shown to interact with opioid receptors, modulating pain perception and inducing mild sedative effects. The exact molecular mechanisms are still under investigation, but it is believed that this compound influences multiple signaling pathways.

Comparaison Avec Des Composés Similaires

Nepetalic acid is structurally related to other iridoid compounds such as nepetalactone, nepetalactam, and dihydronepetalactone While nepetalactone is the primary active component in catnip, this compound is a hydrolysis product with distinct chemical properties Nepetalactam, a nitrogen analog of nepetalactone, can be synthesized from this compound and nepetalactone Dihydronepetalactone, another related compound, is formed through the reduction of this compound

List of Similar Compounds

- Nepetalactone

- Nepetalactam

- Dihydronepetalactone

Activité Biologique

Nepetalic acid, a compound primarily found in various species of the Nepeta genus, particularly Nepeta cataria (catnip), has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and potential therapeutic properties, supported by data tables and case studies.

Chemical Composition and Sources

This compound is a monoterpenoid compound predominantly identified in the essential oils of several Nepeta species. It is often extracted from plants such as Nepeta racemosa and Nepeta cataria, where it can constitute a substantial percentage of the essential oil composition. For example, in Nepeta racemosa, this compound was found to be the most abundant component at approximately 55.5% of the essential oil .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound:

- Essential Oil Efficacy : The essential oil extracted from Nepeta racemosa demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The growth inhibition zones were often larger than those produced by standard antibiotics like gentamicin, indicating strong antibacterial potential .

- Comparison with Other Compounds : In a study involving Nepeta cataria, the essential oil exhibited an IC50 value of 80.62 μg/mL in DPPH assays, showcasing its strong antioxidant potential alongside antimicrobial activity .

Table 1: Antimicrobial Activity of this compound

| Source Plant | Major Component | Concentration (%) | Antimicrobial Activity |

|---|---|---|---|

| Nepeta racemosa | This compound | 55.5 | Effective against multiple strains |

| Nepeta cataria | Nepetalactone | 53.87 | Strong antioxidant (IC50: 80.62 μg/mL) |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays:

- DPPH Radical Scavenging : The essential oils containing this compound showed significant radical scavenging activity, with high Trolox equivalent values indicating potent antioxidant effects .

- Reducing Power Assays : Studies indicated that extracts from Nepeta baytopii exhibited high reducing power, further supporting the antioxidant potential attributed to compounds like this compound .

Central Nervous System (CNS) Effects

Research has also pointed to potential CNS effects of this compound:

- Sedative Properties : Some studies suggest that this compound may induce sleep and decrease performance, indicating possible sedative effects that could be harnessed for therapeutic applications .

Case Studies and Research Findings

- Antibacterial Applications : A study on the essential oil from Nepeta racemosa demonstrated that films and gels loaded with this oil exhibited effective antibacterial properties, suggesting practical applications in food preservation and biomedicine .

- Phytopharmaceutical Potential : The bioactive compounds derived from Nepeta species, including this compound, are being explored for their potential use in pharmaceuticals and nutraceuticals due to their diverse biological activities .

Propriétés

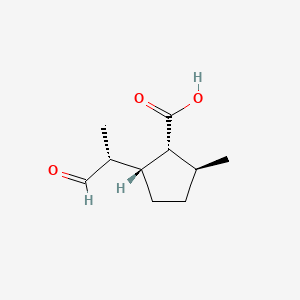

IUPAC Name |

(1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6-3-4-8(7(2)5-11)9(6)10(12)13/h5-9H,3-4H2,1-2H3,(H,12,13)/t6-,7-,8+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTMAXSVLBZNEL-RBXMUDONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1C(=O)O)C(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H]1C(=O)O)[C@@H](C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200406 | |

| Record name | Nepetalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-06-1 | |

| Record name | (1R,2S,5R)-2-Methyl-5-[(1R)-1-methyl-2-oxoethyl]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepetalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nepetalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.